3-fluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}pyridine-4-carboxamide
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Overview
Description
The compound “3-fluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}pyridine-4-carboxamide” is a complex organic molecule that contains several functional groups, including a pyridine ring, a pyrrolidine ring, a carboxamide group, and a fluorine atom .
Molecular Structure Analysis
The molecule contains a pyridine ring and a pyrrolidine ring, which are both five-membered rings with one nitrogen atom. The pyrrolidine ring is a saturated ring (all single bonds), while the pyridine ring is unsaturated (contains double bonds). The presence of these rings can significantly influence the molecule’s reactivity and properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The pyridine ring is electron-deficient and can undergo electrophilic substitution reactions. The pyrrolidine ring can participate in reactions involving the nitrogen atom, such as protonation or alkylation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and structure. For instance, the presence of a fluorine atom could increase its stability and lipophilicity, potentially enhancing its ability to cross biological membranes .Scientific Research Applications
Discovery and Medicinal Chemistry
The compound's framework has been explored in the discovery of selective kinase inhibitors, such as the Met kinase superfamily, showing potential in cancer treatment. For example, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides demonstrate potent enzyme inhibition and improved solubility and selectivity, indicating its role in tumor stasis and advancing into clinical trials (Schroeder et al., 2009).
Synthetic Methodology and Computational Studies
The compound is utilized in synthesizing novel structures, such as 6-amino-5-cyano-2-oxo-N-(pyridin-2-yl)-4-(p-tolyl)-2H-[1,2'-bipyridine]-3-carboxamide, through water-mediated synthesis. Computational studies and non-linear optical (NLO) properties, along with molecular docking analyses, have highlighted its potential in inhibiting tubulin polymerization and exhibiting anticancer activity (Jayarajan et al., 2019).
Material Science and Optical Applications
Investigations into materials science have also been prominent, where complexes like [Co(3-fba)2(na)2(H2O)2] and [Ni(3-fba)2(na)2(H2O)2], incorporating 3-fluorobenzoate and pyridine-3-carboxamide, exhibit unique structural and optical properties. These complexes show potential as optical materials due to their absorption edges and emission behaviors, indicating applications in semiconductor structures and fluorescence studies (Özbek et al., 2019).
Antimicrobial and Antitubercular Activities
Carboxamide derivatives, including those similar to the queried compound, have been synthesized and screened for their antimicrobial and antitubercular activities. Notably, certain derivatives have shown to be more potent than reference drugs like Pyrazinamide and Streptomycin, underscoring their significance in developing new therapeutic agents (Bodige et al., 2020).
Mechanism of Action
Target of Action
Pyridines and pyrrolidines, which are part of the structure of “3-fluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}pyridine-4-carboxamide”, are often found in biologically active compounds . They can interact with a variety of biological targets, including enzymes, receptors, and ion channels. The specific target would depend on the exact structure and functional groups of the compound.
Mode of Action
The mode of action would depend on the specific target of the compound. For example, it could act as an inhibitor, activator, or modulator of its target. The fluorine atom in the compound could enhance its binding affinity to the target .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, the presence of a fluorine atom could enhance its metabolic stability, as fluorine is resistant to metabolic processes .
Properties
IUPAC Name |
3-fluoro-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O2/c17-14-10-18-4-3-13(14)16(23)20-8-11-6-12(9-19-7-11)21-5-1-2-15(21)22/h3-4,6-7,9-10H,1-2,5,8H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUCIBRXJQPYLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)C3=C(C=NC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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